molecular formula C18H22N4O3S B2489758 Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 341953-40-0

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2489758
CAS No.: 341953-40-0
M. Wt: 374.46
InChI Key: QWOMZVDNVINEGS-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a nitrobenzo[d]thiazole moiety, and a piperazine ring

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may exert bactericidal or bacteriostatic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzothiazole moiety can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high specificity makes it a valuable compound for anti-inflammatory research .

Properties

IUPAC Name

cyclohexyl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-17(13-4-2-1-3-5-13)20-8-10-21(11-9-20)18-19-15-7-6-14(22(24)25)12-16(15)26-18/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMZVDNVINEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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